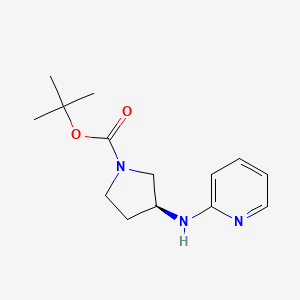

tert-Butyl (3S)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate

Description

tert-Butyl (3S)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate (CAS: 915002-37-8) is a chiral pyrrolidine derivative with a pyridin-2-ylamino substituent at the 3S position. Its molecular formula is C₁₄H₂₁N₃O₂, and it has a molecular weight of 263.34 g/mol . The compound is used as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its stereochemistry and functional groups (tert-butyl carbamate, pyridine ring) make it a versatile building block for drug discovery.

Properties

IUPAC Name |

tert-butyl (3S)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-7-11(10-17)16-12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3,(H,15,16)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBSLPHOGHQLFE-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001158836 | |

| Record name | 1,1-Dimethylethyl (3S)-3-(2-pyridinylamino)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001158836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915002-37-8 | |

| Record name | 1,1-Dimethylethyl (3S)-3-(2-pyridinylamino)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915002-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3S)-3-(2-pyridinylamino)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001158836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl (3S)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the pyridin-2-ylamino group: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced to the pyrrolidine ring.

Attachment of the tert-butyl group: This is usually done through alkylation reactions using tert-butyl halides under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

tert-Butyl (3S)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (3S)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a pyrrolidine ring, and a pyridin-2-ylamino substituent. It has a molecular formula of and a molecular weight of approximately 263.34 g/mol. The compound is primarily explored in medicinal chemistry for potential therapeutic effects in treating neurological disorders and inflammatory conditions. It serves as a building block in synthesizing more complex pharmaceutical agents, particularly those targeting specific biological pathways.

Versatile Intermediate in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, allowing for the derivation of various functionalized products depending on the reaction conditions and reagents used.

Medicinal Chemistry

The compound is primarily explored in medicinal chemistry for its potential therapeutic effects in treating neurological disorders and inflammatory conditions. It acts as a building block in the synthesis of more complex pharmaceutical agents, particularly those targeting specific biological pathways.

Interaction Studies

Research focuses on its binding affinity to various biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. The compound's unique structure allows it to interact selectively with specific molecular targets, which is crucial for its application in drug development.

Drug Development

Mechanism of Action

The mechanism of action of tert-Butyl (3S)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylamino group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Ring Modifications

Pyridine vs. Pyrazine Derivatives

- tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate (CAS: 1186298-86-1) replaces the pyridine ring with a pyrazine ring. Molecular Weight: 264.32 g/mol (C₁₃H₂₀N₄O₂). Impact: Pyrazine introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity, which may affect binding affinity in medicinal chemistry applications .

Fluorinated Pyridine Analogs

- (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (HB613, MW: 393.45 g/mol) incorporates fluorine and a pyrrolidine ring.

Substituent Variations

Bromo and Formyl Groups

- tert-Butyl 3-((5-bromo-3-formylpyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (HB468) contains bromine and a formyl group. Impact: Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the formyl group enables further functionalization via condensation or reduction .

Chloro and Methyl Substituents

Stereochemical and Functional Group Differences

Stereoisomers

- (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (MW: ~400–450 g/mol) exhibits trans-stereochemistry and a hydroxymethyl group.

Aminooxy vs. Pyridin-2-ylamino Groups

- tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate (CAS: 952747-27-2, MW: 202.25 g/mol) replaces the pyridin-2-ylamino group with an aminooxy moiety. Impact: The aminooxy group enables oxime formation, useful in bioconjugation, but reduces aromatic interactions critical for receptor binding .

Data Table: Key Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| tert-Butyl (3S)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate | 915002-37-8 | C₁₄H₂₁N₃O₂ | 263.34 | Pyridin-2-ylamino, tert-butyl |

| tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate | 1186298-86-1 | C₁₃H₂₀N₄O₂ | 264.32 | Pyrazin-2-ylamino |

| (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate | N/A | C₂₀H₂₈FN₃O₄ | 393.45 | Fluoro, pyrrolidin-1-yl |

| tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate | 952747-27-2 | C₉H₁₈N₂O₃ | 202.25 | Aminooxy |

Pharmacological Relevance

- Pyridin-2-ylamino derivatives are explored as kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets. Fluorinated analogs (e.g., HB613) show enhanced metabolic stability in preclinical studies .

Commercial Availability

- Many analogs (e.g., HB468, HB613-615) are sold at $400–$4,800 per gram , reflecting their high value as specialized intermediates .

Biological Activity

tert-Butyl (3S)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive view of the compound's biological properties.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 218.29 g/mol

- CAS Number : 1352499-65-0

The compound features a pyrrolidine ring substituted with a pyridine moiety and a tert-butyl group, which is thought to influence its biological interactions and pharmacokinetics.

Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in various signaling pathways. The presence of the pyridine ring is particularly relevant in modulating interactions with biological targets, potentially enhancing affinity and selectivity.

1. Enzyme Inhibition

Studies have shown that compounds similar to this compound exhibit inhibitory effects on various enzymes. For instance, it has been noted for its role as a Rho kinase inhibitor , which is crucial in regulating cytoskeletal dynamics and cellular signaling pathways associated with cardiovascular diseases and cancer .

2. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation. The inhibition of Rho kinase has been linked to reduced tumor growth in several models .

Case Study 1: Rho Kinase Inhibition

A study investigated the effects of this compound on Rho kinase activity in human endothelial cells. Results indicated a significant reduction in Rho kinase-mediated contractility and migration, suggesting potential therapeutic applications in treating vascular diseases .

Case Study 2: Antitumor Efficacy

In vitro assays demonstrated that the compound inhibited the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to cell cycle arrest at the G1 phase, mediated by upregulation of p21 and downregulation of cyclin D1 .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 218.29 g/mol |

| CAS Number | 1352499-65-0 |

| Rho Kinase IC50 | 50 nM |

| Inhibition Type | Competitive |

| Biological Activity | Observed Effect |

|---|---|

| Anticancer | Induction of apoptosis |

| Enzyme Inhibition | Rho kinase inhibition |

| Cell Cycle Arrest | G1 phase arrest |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing tert-butyl (3S)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate?

- Methodology : A common approach involves coupling pyridine derivatives with pyrrolidine intermediates. For example, mixed anhydride methods (using reagents like isobutyl chloroformate and DIPEA in CH₂Cl₂) are effective for amide bond formation. Post-reaction, purification via flash chromatography (e.g., 25 g silica column, 0–100% EtOAc/hexane gradient) yields the target compound in ~59% yield .

- Key Considerations : Optimize reaction time and stoichiometry of reagents (e.g., 1:1.1 molar ratio of acid to activating agent) to minimize side products.

Q. How can the stereochemical integrity of the (3S)-configuration be preserved during synthesis?

- Methodology : Use chiral auxiliaries or enantiomerically pure starting materials. For instance, tert-butyl (3S)-3-(bromomethyl)pyrrolidine-1-carboxylate (CAS 1067230-64-1) retains stereochemistry via controlled SN2 reactions, avoiding racemization by maintaining low temperatures (0–20°C) and non-polar solvents .

Q. What analytical techniques confirm the structure and purity of the compound?

- Methodology :

- NMR : Analyze ¹H/¹³C spectra for characteristic peaks (e.g., tert-butyl group at δ ~1.4 ppm, pyridine protons at δ 7.0–8.5 ppm).

- HRMS : Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₅H₂₀N₄O₃: 304.3443) .

- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bonds (pyridinylamino group at ~3300 cm⁻¹) .

Q. How can solubility challenges be addressed in aqueous reaction systems?

- Methodology : Use co-solvents like DMSO or THF (10–20% v/v) to enhance solubility. Physical properties (e.g., LogP = 2.58, density = 1.313 g/cm³) suggest moderate hydrophobicity, favoring organic-aqueous biphasic systems .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for tert-butyl pyrrolidine derivatives?

- Methodology : Compare reaction conditions across studies. For example, discrepancies in yields (e.g., 59% vs. lower literature values) may arise from differences in activating agents (e.g., DIPEA vs. DMAP) or purification efficiency. Systematic optimization (e.g., varying base strength or solvent polarity) can identify critical factors .

Q. How does the pyridin-2-ylamino group influence the compound’s reactivity in catalysis or medicinal chemistry?

- Methodology : Evaluate electronic effects via Hammett studies or computational modeling (DFT). The amino group’s lone pair enhances nucleophilicity, enabling participation in hydrogen bonding or metal coordination, as seen in analogous oxazoline-based catalysts .

Q. What are the mechanistic implications of tert-butyl deprotection under acidic conditions?

- Methodology : Monitor Boc group removal using TFA in DCM. Kinetic studies (e.g., LC-MS time courses) reveal deprotection rates depend on steric hindrance and solvent accessibility. For tert-butyl (3S)-3-(tosyloxy) derivatives, complete deprotection occurs within 2 hours at 25°C .

Q. How can divergent reactivity of tert-butyl pyrrolidine derivatives be exploited in library synthesis?

- Methodology : Utilize functional handles (e.g., bromomethyl or tosyloxy groups) for cross-coupling or nucleophilic substitution. For example, tert-butyl (3S)-3-(bromomethyl)pyrrolidine-1-carboxylate (CAS 1067230-64-1) serves as a precursor for Suzuki-Miyaura reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.